Cas no 677702-22-6 (5-Iodo-1H-indazole-3-carbaldehyde)

5-Iodo-1H-indazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core substituted with an iodine atom at the 5-position and a formyl group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The iodine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The aldehyde group offers further functionalization potential via condensation or nucleophilic addition reactions. Its well-defined reactivity and stability under standard conditions make it a practical choice for researchers in medicinal chemistry and material science applications.
5-Iodo-1H-indazole-3-carbaldehyde structure
677702-22-6 structure
Product Name:5-Iodo-1H-indazole-3-carbaldehyde
CAS No:677702-22-6
MF:C8H5IN2O
MW:272.042573690414
MDL:MFCD07781456
CID:966920
PubChem ID:23134546
Update Time:2025-10-30

5-Iodo-1H-indazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-1H-indazole-3-carbaldehyde
    • 5-iodo-1h-indazole-3-carboxylic acid
    • 5-iodo-2H-indazole-3-carbaldehyde
    • 5-iodanyl-2H-indazole-3-carbaldehyde
    • 5-iodo-2H-indazole-3-carboxaldehyde
    • 5-Iodo-3-(1H)indazole carboxaldehyde
    • NOSDSVDHJGTJLY-UHFFFAOYSA-N
    • CS-0360793
    • A835881
    • AT40501
    • 5-IODO-1H-INDAZOLE-3-CARBOXALDEHYDE
    • SB38269
    • SCHEMBL955512
    • FT-0647767
    • J-517628
    • DTXSID20630904
    • 677702-22-6
    • EN300-7866911
    • DB-073926
    • 1H-INDAZOLE-3-CARBOXALDEHYDE, 5-IODO-
    • MDL: MFCD07781456
    • Inchi: 1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
    • InChI Key: NOSDSVDHJGTJLY-UHFFFAOYSA-N
    • SMILES: IC1C=CC2C(C=1)=C(C=O)NN=2

Computed Properties

  • Exact Mass: 271.94500
  • Monoisotopic Mass: 271.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8A^2
  • XLogP3: 2

Experimental Properties

  • Density: 2.111
  • Boiling Point: 435.6°C at 760 mmHg
  • Flash Point: 217.2°C
  • Refractive Index: 1.824
  • PSA: 45.75000
  • LogP: 1.98000

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5-Iodo-1H-indazole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:677702-22-6)5-Iodo-1H-indazole-3-carbaldehyde
Order Number:A835881
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:35
Price ($):1066.0
Email:sales@amadischem.com

Additional information on 5-Iodo-1H-indazole-3-carbaldehyde

Recent Advances in the Application of 5-Iodo-1H-indazole-3-carbaldehyde (CAS: 677702-22-6) in Chemical Biology and Pharmaceutical Research

The compound 5-Iodo-1H-indazole-3-carbaldehyde (CAS: 677702-22-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic aldehyde, characterized by its iodine substitution at the 5-position and a formyl group at the 3-position of the indazole ring, serves as a crucial building block for the development of novel therapeutic agents, particularly in oncology and infectious disease research.

Recent studies have demonstrated the utility of 5-Iodo-1H-indazole-3-carbaldehyde in the synthesis of kinase inhibitors, where its reactive aldehyde group facilitates the formation of Schiff bases with primary amines, enabling the construction of diverse pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry reported its use in developing selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The iodine atom at position 5 provides an excellent handle for further functionalization through palladium-catalyzed cross-coupling reactions, significantly expanding the structural diversity of potential drug candidates.

In antimicrobial research, 5-Iodo-1H-indazole-3-carbaldehyde has shown potential as a precursor for novel antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described its conversion into indazole-based compounds with significant activity against drug-resistant Gram-positive bacteria, including MRSA strains. The electron-withdrawing nature of the aldehyde group was found to enhance the compounds' ability to penetrate bacterial cell walls, while the iodine atom contributed to improved pharmacokinetic properties.

The compound's role in chemical biology has been further highlighted by its application in the development of fluorescent probes. Researchers at a leading pharmaceutical institute have utilized 677702-22-6 as a starting material for synthesizing environment-sensitive fluorophores that can monitor protein conformational changes in real-time. This application takes advantage of the indazole core's rigid structure and the aldehyde group's reactivity for specific labeling of biomolecules.

From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing 5-Iodo-1H-indazole-3-carbaldehyde. A 2024 paper in Organic Process Research & Development reported an optimized large-scale synthesis protocol that reduces hazardous waste generation while maintaining high yield and purity. This development is particularly important as demand for this intermediate grows in both academic and industrial settings.

Looking forward, the unique structural features of 5-Iodo-1H-indazole-3-carbaldehyde continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. As the understanding of structure-activity relationships for indazole derivatives deepens, 677702-22-6 is expected to remain a valuable tool in medicinal chemistry for years to come.

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Amadis Chemical Company Limited
(CAS:677702-22-6)5-Iodo-1H-indazole-3-carbaldehyde
A835881
Purity:99%
Quantity:1g
Price ($):1066.0
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